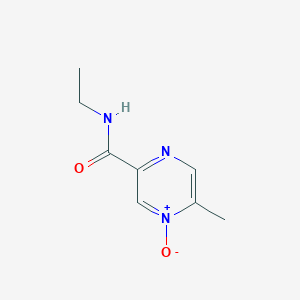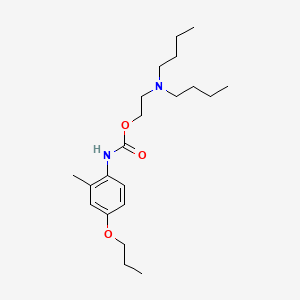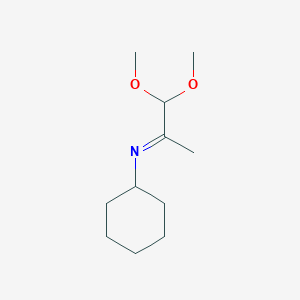
Pyrazinecarboxamide,N-ethyl-5-methyl-,4-oxide(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide (9CI): is a chemical compound with the molecular formula C8H11N3O2. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide typically involves the reaction of pyrazine derivatives with ethylamine and methylating agents under controlled conditions. The reaction is carried out in the presence of oxidizing agents to introduce the oxide group at the 4-position of the pyrazine ring .
Industrial Production Methods
Industrial production of Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines and other reduced products.
Substitution: It can participate in substitution reactions where functional groups on the pyrazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer properties .
Medicine
In medicine, Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide is being investigated for its therapeutic potential. It is being explored as a candidate for the treatment of various diseases due to its ability to interact with specific biological targets .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .
Mécanisme D'action
The mechanism of action of Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinecarboxamide: A parent compound with similar structural features but lacking the N-ethyl and 4-oxide groups.
N-ethylpyrazinecarboxamide: Similar to Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide but without the 4-oxide group.
5-methylpyrazinecarboxamide: Lacks the N-ethyl and 4-oxide groups but retains the 5-methyl substitution.
Uniqueness
Pyrazinecarboxamide, N-ethyl-5-methyl-, 4-oxide is unique due to the presence of the N-ethyl and 4-oxide groups, which confer distinct chemical and biological properties. These modifications enhance its reactivity and potential for various applications compared to its similar compounds .
Propriétés
Numéro CAS |
51037-29-7 |
|---|---|
Formule moléculaire |
C8H11N3O2 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
N-ethyl-5-methyl-4-oxidopyrazin-4-ium-2-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c1-3-9-8(12)7-5-11(13)6(2)4-10-7/h4-5H,3H2,1-2H3,(H,9,12) |
Clé InChI |
OJGRSVZBPQGBMS-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=NC=C([N+](=C1)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13763930.png)
